2-Methyl-3-oxobutyl thiocyanate
Description
Structure
3D Structure
Properties
CAS No. |
100850-70-2 |
|---|---|
Molecular Formula |
C6H9NOS |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
(2-methyl-3-oxobutyl) thiocyanate |
InChI |
InChI=1S/C6H9NOS/c1-5(6(2)8)3-9-4-7/h5H,3H2,1-2H3 |
InChI Key |
FZVUFHSECFXODA-UHFFFAOYSA-N |
SMILES |
CC(CSC#N)C(=O)C |
Canonical SMILES |
CC(CSC#N)C(=O)C |
Synonyms |
Thiocyanic acid, 2-methyl-3-oxobutyl ester (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 3 Oxobutyl Thiocyanate and Analogous Structures
Nucleophilic Substitution Approaches for Thiocyanate (B1210189) Formation
Nucleophilic substitution reactions represent a fundamental and widely employed route for the introduction of the thiocyanate functionality onto an organic scaffold. This approach typically involves the displacement of a suitable leaving group by a thiocyanate anion.
Synthesis from Alkyl Halides or Tosylates with Thiocyanate Sources
A cornerstone of thiocyanate synthesis is the reaction of alkyl halides or tosylates with a thiocyanate salt, such as sodium or potassium thiocyanate. wikipedia.orgrsc.org This reaction generally proceeds via an SN2 mechanism, where the thiocyanate ion acts as the nucleophile. rsc.org The choice of solvent and reaction conditions can significantly influence the reaction's outcome, with polar aprotic solvents often favoring the substitution. For instance, the preparation of isopropyl thiocyanate has been demonstrated through the treatment of isopropyl bromide with sodium thiocyanate in boiling ethanol. wikipedia.org A significant consideration in this method is the potential for the competing formation of isothiocyanates, particularly with substrates that can stabilize a carbocation (SN1-type substrates) like benzyl (B1604629) halides. wikipedia.org Microwave-assisted synthesis has been shown to be a rapid and efficient alternative for the nucleophilic substitution of alkyl halides and tosylates with thiocyanates in aqueous media, offering good tolerance for various functional groups. organic-chemistry.org
Preparation via Ring-Opening Reactions with Thiocyanates
The nucleophilic ring-opening of cyclic substrates, such as epoxides, with thiocyanate ions provides a valuable pathway to β-hydroxy thiocyanates. This method allows for the simultaneous introduction of both a hydroxyl and a thiocyanate group. The regioselectivity of the ring-opening is a critical aspect of this approach. For example, the use of phenol-containing macrocyclic diamides as catalysts can lead to high yields and regioselectivity in the synthesis of β-hydroxy thiocyanates under mild conditions. organic-chemistry.org Furthermore, stereoselective and regioselective synthesis involving nucleophile-mediated ring-opening reactions of chiral or prochiral carbocycles and heterocycles can be achieved using chiral metal catalysts. google.com Another approach involves the remote C(sp³)–SCN bond formation through the ring-opening functionalization of cycloalkanols, which utilizes N-thiocyanatosaccharin as a source of SCN radicals under visible light photocatalysis to produce terminal keto thiocyanates. researchgate.net
Carbon-Sulfur Bond Formation Strategies
Direct methods for forging the carbon-sulfur bond offer alternative and often more direct routes to α-oxo thiocyanates, avoiding the pre-functionalization required in substitution reactions.
Reactions Involving Thiocyanating Reagents (e.g., FeCl3-mediated methods for α-oxo thiocyanates)
A notable and efficient method for the synthesis of α-oxo thiocyanates is the direct α-thiocyanation of ketones. organic-chemistry.org An iron(III) chloride (FeCl₃)-mediated method provides a simple and effective way to achieve this transformation. organic-chemistry.orgthieme-connect.de In this process, FeCl₃ acts as a Lewis acid catalyst to promote the reaction between enolizable ketones and a thiocyanate source, such as ammonium (B1175870) thiocyanate. organic-chemistry.org This reaction proceeds under mild conditions and demonstrates high selectivity, affording α-oxo thiocyanates in good to high yields. organic-chemistry.orgorganic-chemistry.org The use of inexpensive and readily available FeCl₃ makes this a practical and convenient procedure. organic-chemistry.org The reaction has been successfully applied to a variety of ketones, including acetophenones and cyclic ketones, with dichloromethane (B109758) often being the optimal solvent. organic-chemistry.org
Table 1: FeCl₃-Mediated α-Thiocyanation of Various Ketones
| Ketone Substrate | Product | Yield (%) |
| Acetophenone | 2-Oxo-2-phenylethyl thiocyanate | 92 |
| Propiophenone | 2-Oxo-1-phenylpropyl thiocyanate | 90 |
| Butyrophenone | 2-Oxo-1-phenylbutyl thiocyanate | 88 |
| Cyclohexanone | 2-Oxocyclohexyl thiocyanate | 94 |
| Cyclopentanone | 2-Oxocyclopentyl thiocyanate | 91 |
Data sourced from Yadav et al., Synthesis, 2008, 1283-1287. organic-chemistry.org
Conversion of Alcohols, Sulfinates, and Related Precursors to Thiocyanates
Alcohols serve as readily available precursors for the synthesis of thiocyanates. organic-chemistry.orgresearchgate.net The Mitsunobu reaction, adapted for thiocyanate synthesis, provides a highly selective method for converting primary and secondary alcohols to their corresponding alkyl thiocyanates without the formation of isothiocyanates. organic-chemistry.orgorganic-chemistry.org This is achieved using a reagent system composed of triphenylphosphine (B44618) (PPh₃), diethyl azodicarboxylate (DEAD), and ammonium thiocyanate (NH₄SCN). organic-chemistry.org Tertiary alcohols, under these conditions, typically yield isothiocyanates. organic-chemistry.org Other phosphine-based reagents and systems, such as PPh₃/dichlorodicyanoquinone/Bu₄NSCN and cyanuric chloride/N,N-dimethylformamide/KSCN, have also been developed for this transformation. researchgate.netlookchem.com Additionally, sulfuryl fluoride (B91410) (SO₂F₂) can promote the one-step conversion of alcohols to thiocyanates by activating the C-O bond for reaction with ammonium thiocyanate under mild conditions. organic-chemistry.org
Functional Group Interconversions on Existing Carbon Skeletons
Functional group interconversion (FGI) is a strategic approach in organic synthesis where one functional group is transformed into another. ub.eduvanderbilt.edu In the context of thiocyanate synthesis, this can involve modifying a molecule that already contains the desired carbon framework. For instance, a ketone functionality could be introduced onto a carbon skeleton that already bears a thiocyanate group, or vice versa. While direct examples for 2-methyl-3-oxobutyl thiocyanate are not explicitly detailed, the principles of FGI are broadly applicable. For example, the oxidation of a corresponding secondary alcohol, 2-methyl-3-hydroxybutyl thiocyanate, could theoretically yield the target α-oxo thiocyanate. Such transformations are fundamental in synthetic organic chemistry for accessing target molecules from available precursors. oup.com
Introduction of the Ketone Moiety in Thiocyanate-Containing Precursors
The synthesis of α-thiocyanato ketones, such as this compound, can theoretically proceed through the formation of the ketone functionality on a molecule already possessing a thiocyanate group. This approach is generally less common than the alternative of introducing the thiocyanate group onto a ketone-containing precursor.
One potential, though less documented, method involves the oxidation of a corresponding secondary alcohol-containing thiocyanate. This would entail a two-step process where a thiocyanate group is first introduced, followed by the oxidation of a hydroxyl group to a ketone.
Another strategy involves the difunctionalization of alkenes. For instance, a visible-light-induced process allows for the difunctionalization of alkenes using ammonium thiocyanate and dioxygen. This reaction leads to the formation of α-thiocyanato ketones by generating both a carbon-sulfur and a carbon-oxygen bond. nih.gov
Generation of the Thiocyanate Moiety on Ketone-Containing Precursors
The more prevalent strategy for synthesizing α-thiocyanato ketones involves the direct introduction of a thiocyanate group onto a precursor that already contains a ketone moiety. Several methods have been developed to achieve this transformation, often focusing on the α-position relative to the carbonyl group.
One common and effective method is the nucleophilic substitution of an α-halogenated ketone with a thiocyanate salt, such as potassium or ammonium thiocyanate. This reaction is typically performed in a suitable solvent and provides a direct route to α-thiocyanato ketones. rsc.org A simple and rapid gram-scale preparation of thiocyanate derivatives has been achieved through the nucleophilic substitution of halogenated compounds with SCN salts in hydroalcoholic media, resulting in excellent yields within minutes. rsc.org
Electrochemical methods offer a sustainable alternative to the use of stoichiometric reagents. The electrochemical thiocyanation of 1,3-dicarbonyl compounds can be achieved using ammonium thiocyanate, which serves as both the source of the thiocyanate group and the electrolyte. researchgate.net This process involves the anodic oxidation of the thiocyanate anion to generate thiocyanogen (B1223195) ((SCN)₂), which then reacts with the enol tautomer of the dicarbonyl compound. researchgate.net
Metal-mediated reactions are also employed for the α-thiocyanation of ketones. An efficient method utilizes iron(III) chloride (FeCl₃) to mediate the reaction between ketones and a thiocyanate source, leading to the formation of α-oxo thiocyanates in high yields and with excellent selectivity under mild conditions. organic-chemistry.org
Furthermore, innovative techniques involving vinyl azides have been developed. A transition-metal-free method for the ketonization of vinyl azides allows for the direct synthesis of α-thiocyanated ketones. This reaction is promoted by potassium persulfate and directly incorporates a thiocyanate group. researchgate.net
The following table summarizes various methods for the generation of the thiocyanate moiety on ketone-containing precursors.
| Method | Reagents and Conditions | Substrate | Product | Yield | Reference |
| Nucleophilic Substitution | KSCN, hydroalcoholic media | α-Halo ketones | α-Thiocyanato ketones | Excellent | rsc.org |
| Electrochemical Thiocyanation | NH₄SCN, undivided cell, constant current | 1,3-Dicarbonyl compounds | Thiocyanated 1,3-dicarbonyls | 37-82% | researchgate.net |
| FeCl₃-Mediated Thiocyanation | FeCl₃, KSCN | Ketones | α-Oxo thiocyanates | Very good | organic-chemistry.org |
| Ketonization of Vinyl Azides | Potassium persulfate, KSCN | Vinyl azides | α-Thiocyanated ketones | Not specified | researchgate.net |
| Visible-Light-Induced Difunctionalization | NH₄SCN, O₂, Na₂-EY photocatalyst, visible light | Alkenes | α-Thiocyanato ketones | Moderate to high | nih.gov |
Green Chemistry and Sustainable Synthetic Routes for Thiocyanates
The development of green and sustainable synthetic methods for organothiocyanates is a significant area of contemporary research, aiming to reduce environmental impact by using safer reagents, minimizing waste, and employing energy-efficient processes. researchgate.netresearchgate.net
Photochemical and electrochemical reactions represent a key advancement in green thiocyanation. nih.gov These methods utilize light or electrical energy as a clean driving force, often avoiding the need for harsh chemical oxidants or initiators. nih.gov For example, visible-light-promoted reactions can be used for the synthesis of α-thiocyanato ketones from alkenes at ambient temperature. nih.gov Another green approach involves a photocatalyst-free, visible-light-promoted four-component reaction of α-diazoesters, elemental sulfur, cyclic ethers, and trimethylsilyl (B98337) cyanide (TMSCN) to produce diverse organic thiocyanates at room temperature. researchgate.net
The use of environmentally friendly reagents and solvents is another cornerstone of green thiocyanate synthesis. A simple and efficient preparation of α-thiocyanate ketones has been demonstrated in hydroalcoholic media, which is a more sustainable solvent system compared to many organic solvents. rsc.org The use of water as a solvent has been reported for the selective trifluoromethylation-based difunctionalization of alkenes to synthesize trifluoromethylated thiocyanates under ambient conditions. mdpi.com
Furthermore, the development of recyclable reagents contributes to the sustainability of these processes. For instance, a cross-linked poly(4-vinylpyridine) supported thiocyanate ion has been used as a versatile and recyclable reagent in conjunction with Oxone as a mild and environmentally friendly oxidant for the thiocyanation of aromatic and heteroaromatic compounds. tandfonline.com
Mild reaction conditions are also a hallmark of greener synthetic routes. A straightforward method for converting sulfoxides into thiocyanates proceeds under mild conditions through an interrupted Pummerer reaction, showcasing a dealkylative functionalization. acs.org
The table below highlights some green and sustainable synthetic routes for thiocyanates.
| Green Approach | Method | Reagents and Conditions | Advantages | Reference |
| Photochemistry | Visible-light-induced difunctionalization of alkenes | NH₄SCN, O₂, Na₂-EY photocatalyst | Uses light as a clean energy source, ambient temperature | nih.gov |
| Electrochemistry | Anodic oxidation of thiocyanate anion | NH₄SCN | Avoids stoichiometric oxidants | researchgate.net |
| Green Solvents | Nucleophilic substitution | KSCN, hydroalcoholic media | Reduces use of volatile organic compounds | rsc.org |
| Recyclable Reagents | Thiocyanation of aromatics | Cross-linked poly(4-vinylpyridine) supported thiocyanate, Oxone | Reagent can be recovered and reused | tandfonline.com |
| Mild Conditions | Dealkylative cyanation of sulfoxides | Electrophilic activation of sulfoxide | Avoids harsh reaction conditions | acs.org |
| Atom Economy | Photocatalyst-free four-component reaction | α-Diazoesters, S, cyclic ethers, TMSCN, visible light | High atom economy, avoids metal reagents and strong oxidants | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of Organothiocyanates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 2-Methyl-3-oxobutyl thiocyanate (B1210189), a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon framework.
Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation
The ¹H NMR spectrum of 2-Methyl-3-oxobutyl thiocyanate is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl and thiocyanate groups.
The protons can be categorized as follows:
-CH(CH₃)₂: A methine proton and two equivalent methyl groups.
-CH₂SCN: A methylene (B1212753) group adjacent to the thiocyanate functionality.
-C(O)CH(CH₃)₂: The methyl protons of the isopropyl group.
Based on established chemical shift principles and data from analogous compounds like 3-methyl-2-butanone (B44728), the following spectral assignments are anticipated. In 3-methyl-2-butanone, the methine proton appears as a septet around 2.55 ppm, and the methyl protons of the isopropyl group show a doublet at approximately 1.05 ppm. yale.edu The acetyl methyl protons appear as a singlet at 2.09 ppm. yale.edu For this compound, the methylene protons adjacent to the electron-withdrawing thiocyanate group are expected to be shifted downfield.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| -C(O)CH(CH₃)₂ | ~1.10 | Doublet | 6H |
| -C(O)CH(CH₃)₂ | ~3.0 - 3.2 | Septet | 1H |
| -CH₂SCN | ~3.4 - 3.6 | Singlet (or narrow triplet if coupled) | 2H |
Carbon-13 (¹³C) NMR Spectroscopic Analysis and Multiplicity Patterns
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbonyl and thiocyanate carbons having characteristic resonances. For comparison, the carbonyl carbon in 3-methyl-2-butanone resonates at a very downfield position of approximately 210.5 ppm. yale.edu The methine and methyl carbons of the isopropyl group are found at 44.6 ppm and 17.1 ppm, respectively. yale.edu
In this compound, the thiocyanate carbon (-SCN) typically appears in the range of 110-120 ppm. The carbonyl carbon (C=O) is expected at the far downfield end of the spectrum, generally above 200 ppm. The methylene carbon attached to the thiocyanate group will be influenced by the sulfur atom, and the remaining carbons of the isobutyl group will have shifts comparable to, but slightly different from, their counterparts in similar ketones.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (DEPT) |
|---|---|---|
| -C(O)CH(CH₃)₂ | ~18.0 | CH₃ |
| -CH₂SCN | ~40.0 | CH₂ |
| -C(O)CH(CH₃)₂ | ~45.0 | CH |
| -SCN | ~112.0 | Quaternary C |
| -C=O | ~208.0 | Quaternary C |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak would be expected between the methine proton of the isopropyl group [-CH(CH₃)₂] and the six equivalent methyl protons [-CH(CH₃)₂], confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would show correlations between the methine carbon and its attached proton, the isopropyl methyl carbons and their protons, and the methylene carbon and its protons. This allows for the definitive assignment of each protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range (typically 2-3 bond) couplings between carbon and proton atoms, which is crucial for piecing together the molecular fragments. Key expected HMBC correlations for this compound would include:
Correlations from the isopropyl methyl protons to both the methine carbon and the carbonyl carbon.
A correlation from the methine proton to the carbonyl carbon.
Correlations from the methylene protons (-CH₂SCN) to the thiocyanate carbon and potentially to the carbonyl carbon, confirming the linkage between the isobutyl and thiocyanate moieties.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy of Thiocyanate and Carbonyl Frequencies
The FTIR spectrum of this compound is dominated by the strong absorption bands of the carbonyl and thiocyanate groups.
Thiocyanate (SCN) Stretch: The C≡N triple bond in an organic thiocyanate exhibits a sharp and strong absorption band typically in the region of 2140-2175 cm⁻¹. This peak is a clear diagnostic marker for the presence of the thiocyanate group.
Carbonyl (C=O) Stretch: The C=O bond of the ketone functional group gives rise to a very strong and sharp absorption in the range of 1705-1725 cm⁻¹. The exact position can be influenced by the electronic environment.
C-S Stretch: The carbon-sulfur single bond stretch is generally weaker and appears in the fingerprint region, typically around 600-800 cm⁻¹.
Characteristic FTIR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| -SCN | C≡N Stretch | 2140 - 2175 | Strong, Sharp |
| C=O | C=O Stretch | 1705 - 1725 | Strong, Sharp |
| C-H | sp³ C-H Stretch | 2850 - 3000 | Medium to Strong |
| -SCN | C-S Stretch | 600 - 800 | Weak to Medium |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FTIR. While the C=O stretch is also visible in Raman spectra, the thiocyanate C≡N stretch is often particularly strong and sharp due to the significant change in polarizability during the vibration. The C-S stretch, which can be weak in FTIR, often gives a more readily identifiable signal in Raman spectra. This makes Raman spectroscopy a valuable confirmatory technique for the identification of the thiocyanate functional group within the molecule.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the sample, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is characteristic of the compound's structure.
For this compound (C₆H₉NOS), the molecular ion would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation would likely proceed through several key pathways, driven by the presence of the ketone and thiocyanate functional groups, as well as the branched alkyl chain.
Predicted Fragmentation Pathways:
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could result in the loss of an acetyl radical (CH₃CO˙) or a propyl radical.
McLafferty Rearrangement: If a γ-hydrogen is available, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene molecule.
Cleavage involving the thiocyanate group: The C-S bond can cleave, leading to the formation of a thiocyanate radical (˙SCN) or a thiocyanate cation ([SCN]⁺). The fragmentation of the thiocyanate group itself can also occur. Studies on methyl thiocyanate have shown that the formation of [CH₃]⁺ and [SCN]⁺ ions are dominant fragmentation processes. researchgate.net
A hypothetical EI-MS fragmentation pattern is outlined in the table below. The relative abundances are speculative and would need to be confirmed by experimental data.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Neutral Loss |
| 143 | [C₆H₉NOS]⁺˙ (Molecular Ion) | - |
| 100 | [C₅H₆OS]⁺˙ | CH₃ |
| 85 | [C₄H₅O]⁺ | SCN |
| 58 | [SCN]⁺ | C₄H₉O |
| 43 | [CH₃CO]⁺ | C₃H₆SCN |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, which can be used to determine its elemental composition. While specific HRMS data for this compound is not available, this technique would be crucial for confirming its molecular formula. For instance, HRMS would be able to distinguish this compound from other isomers with the same nominal mass. The development of analytical procedures for the determination of thiocyanate in biological samples has been achieved using techniques like HPLC-tandem mass spectrometry, highlighting the utility of mass spectrometry in analyzing thiocyanate-containing compounds. nih.govnih.govresearchgate.net
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline solid, providing precise information about bond lengths, bond angles, and intermolecular interactions. There are no published crystal structures for this compound in the searched scientific literature.
However, structural studies on other organic thiocyanates and related compounds provide insight into the expected molecular geometry. rsc.org For instance, in methyl thiocyanate, the C-S-C bond angle is approximately 100°, and the S-C≡N moiety is nearly linear. wikipedia.org X-ray diffraction studies on various coordination polymers containing the thiocyanate ligand have also been reported, demonstrating the ligand's ability to form diverse structural motifs. mdpi.com A crystal structure of this compound would definitively establish its conformation in the solid state, including the relative orientation of the methyl, oxo, and thiocyanate groups, and reveal any intermolecular interactions such as hydrogen bonding or dipole-dipole interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy molecular orbitals. The spectrum provides information about the electronic structure, particularly the presence of chromophores.
Specific UV-Vis spectroscopic data for this compound is not found in the available literature. However, predictions can be made based on its functional groups:
n → π* transition: The carbonyl group (C=O) contains non-bonding electrons (n) and a π-system. It is expected to exhibit a weak absorption band in the UV region corresponding to an n → π* transition.
π → π* transition: The carbonyl group also undergoes a more intense π → π* transition at a shorter wavelength.
Thiocyanate group absorption: The thiocyanate group (-SCN) itself can contribute to the UV absorption. Studies on methyl thiocyanate in various solvents show absorption in the UV region, with the peak position being sensitive to the solvent environment. nih.govchemrxiv.org
The combination of these chromophores in this compound would likely result in a UV-Vis spectrum with characteristic absorption maxima. The exact wavelengths (λmax) and molar absorptivities (ε) would need to be determined experimentally.
Computational Chemistry and Theoretical Studies of Organothiocyanates
Conformational Analysis and Stability Studies
Organothiocyanates, including 2-Methyl-3-oxobutyl thiocyanate (B1210189), can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers and to determine their relative energies and populations. Computational methods are well-suited for this task. By systematically rotating the dihedral angles of the molecule and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.
For 2-Methyl-3-oxobutyl thiocyanate, key dihedral angles would include the C-C-S-C and C-C-C=O bonds. DFT and ab initio methods can provide accurate relative energies of these conformers. researchgate.netmdpi.com The stability of different conformers is influenced by a combination of steric hindrance, electrostatic interactions, and intramolecular hydrogen bonding.
Table 2: Relative Energies of Selected Conformers of this compound
| Conformer | Dihedral Angle (C-C-S-C) | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 180° (anti) | 0° (syn) | 0.00 |
| 2 | 60° (gauche) | 0° (syn) | 1.25 |
| 3 | 180° (anti) | 120° | 2.50 |
| 4 | 60° (gauche) | 120° | 3.80 |
Note: The data in this table is hypothetical and based on general principles of conformational analysis for illustrative purposes.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating reaction mechanisms. nih.govresearchgate.net By modeling the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. amanote.com The transition state is a first-order saddle point on the potential energy surface and represents the energy barrier that must be overcome for the reaction to proceed.
For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to model the reaction pathway. acs.org This involves identifying the transition state structure and calculating its energy and vibrational frequencies. The presence of a single imaginary frequency in the vibrational spectrum confirms a true transition state. The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated to predict the reaction rate. nih.gov
Prediction and Simulation of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures. nih.govyoutube.com
For this compound, the vibrational frequencies corresponding to its infrared (IR) spectrum can be calculated using DFT. reddit.com These calculated frequencies are often systematically scaled to account for anharmonicity and other method-dependent errors. Key vibrational modes for this molecule would include the C≡N stretch of the thiocyanate group, the C=O stretch of the ketone, and various C-H bending and stretching modes.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. arxiv.orgyoutube.comyoutube.com This is typically done by calculating the magnetic shielding tensors for each nucleus and referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). youtube.com The predicted NMR spectra can aid in the assignment of experimental signals to specific atoms in the molecule.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| IR | ν(C≡N) | ~2150 cm⁻¹ |
| IR | ν(C=O) | ~1715 cm⁻¹ |
| ¹³C NMR | δ(C≡N) | ~112 ppm |
| ¹³C NMR | δ(C=O) | ~205 ppm |
| ¹H NMR | δ(CH₂) | ~3.5 ppm |
| ¹H NMR | δ(CH₃) | ~1.2 ppm |
Note: The data in this table is hypothetical and represents typical values for the functional groups present, intended for illustrative purposes.
Analysis of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, play a crucial role in determining the physical properties and crystal packing of molecular solids. nih.govck12.orgnih.gov The thiocyanate group itself can participate in various intermolecular interactions. nih.gov
Computational methods can be used to analyze and quantify these weak interactions. The Quantum Theory of Atoms in Molecules (QTAIM) can identify bond critical points associated with non-covalent interactions and characterize their strength. researchgate.net The Non-Covalent Interaction (NCI) index is another tool that allows for the visualization and characterization of these interactions in real space. researchgate.net For this compound in the solid state, these analyses could reveal the nature and strength of interactions between neighboring molecules, such as C-H···O or C-H···N hydrogen bonds, which would govern the crystal packing arrangement. nih.gov
Synthetic Utility and Applications of 2 Methyl 3 Oxobutyl Thiocyanate in Organic Transformations
Role as a Versatile Synthetic Intermediate
2-Methyl-3-oxobutyl thiocyanate (B1210189), a bifunctional organic molecule, holds significant potential as a versatile synthetic intermediate in a variety of organic transformations. Its structure, incorporating both a ketone and a thiocyanate group, allows for a diverse range of chemical manipulations. The presence of the carbonyl group at the 3-position and a methyl substituent at the 2-position introduces specific steric and electronic features that influence its reactivity.
The thiocyanate group (–SCN) is a valuable functional group in organic synthesis, serving as a precursor to numerous sulfur-containing compounds. It can act as an electrophile at the sulfur atom or as a nucleophile via the nitrogen atom, although the former is more common. The ketone functionality provides a site for a wide array of classical carbonyl reactions, including nucleophilic additions, condensations, and reactions involving the adjacent α-protons. The interplay between these two functional groups within the same molecule allows for sequential or tandem reactions to construct complex molecular architectures.
The reactivity of α-thiocyanato ketones, the class of compounds to which 2-Methyl-3-oxobutyl thiocyanate belongs, is well-documented. osi.lv These compounds are known to be valuable synthons for the preparation of various heterocyclic systems and other functionalized molecules. osi.lv The general synthetic utility of α-thiocyanato ketones suggests that this compound can be employed in a similar fashion, offering a unique building block for organic synthesis.
Precursor in the Construction of Heterocyclic Compounds (e.g., nitrogen-sulfur containing rings)
One of the most significant applications of α-thiocyanato ketones is in the synthesis of heterocyclic compounds, particularly those containing nitrogen and sulfur atoms. osi.lv The reaction of α-thiocyanato ketones with various nucleophiles provides a straightforward route to a wide array of five- and six-membered heterocycles.
For instance, the reaction of α-thiocyanato ketones with secondary aliphatic amines is a known method for the synthesis of 2-aminothiazoles. researchgate.net In the case of this compound, a reaction with a secondary amine would be expected to yield a correspondingly substituted 2-aminothiazole. The reaction likely proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by intramolecular cyclization involving the thiocyanate group.
Furthermore, α-thiocyanato ketones can be utilized in the synthesis of other important nitrogen-sulfur heterocycles such as thiadiazoles. chemrevlett.comorganic-chemistry.org The specific reaction conditions and the nature of the reaction partner dictate the type of heterocycle formed. For example, cyclization reactions of thiosemicarbazide (B42300) derivatives derived from α-thiocyanato ketones can lead to the formation of 1,3,4-thiadiazoles. researchgate.net The versatility of these reactions highlights the potential of this compound as a precursor for generating a library of diverse heterocyclic structures.
The following table provides a generalized scheme for the synthesis of thiazoles from α-thiocyanato ketones, which is applicable to this compound.
| Reactant | Reagent | Product | Reference |
| α-Thiocyanato Ketone | Secondary Amine | 2-Aminothiazole | researchgate.net |
Building Block for Complex Carbon Frameworks
Beyond its use in heterocycle synthesis, this compound can serve as a valuable building block for the construction of more complex acyclic and carbocyclic carbon frameworks. The presence of two electrophilic centers—the carbonyl carbon and the sulfur atom of the thiocyanate group—allows for sequential reactions with different nucleophiles.
The ketone functionality can participate in classic carbon-carbon bond-forming reactions such as the Aldol (B89426) reaction and the Michael reaction. The active methylene (B1212753) group adjacent to the carbonyl (at the C-4 position) can be deprotonated to form an enolate, which can then react with various electrophiles. For instance, a base-catalyzed self-condensation of this compound could potentially lead to the formation of a more complex dimeric structure.
Moreover, the thiocyanate group can be transformed into other sulfur-containing functionalities, such as thiols, sulfides, and sulfones, which can then be used in a variety of subsequent transformations, including cross-coupling reactions. The ability to selectively manipulate either the ketone or the thiocyanate group provides a powerful tool for the stepwise assembly of intricate molecular architectures.
Development of Novel Synthetic Methodologies and Reagents involving Thiocyanates
The study of the reactivity of this compound can contribute to the development of novel synthetic methodologies. The unique substitution pattern of this molecule may lead to unexpected reactivity or selectivity compared to simpler α-thiocyanato ketones. Investigating its behavior in various reaction conditions could uncover new transformations and expand the synthetic chemist's toolbox.
Organic thiocyanates, in general, are recognized as valuable building blocks that provide efficient access to a wide range of sulfur-containing functional groups and scaffolds. chemrevlett.com The development of new methods for the synthesis of thiocyanates is an active area of research. chemrevlett.com Similarly, exploring the downstream applications of readily available thiocyanates like this compound can lead to the discovery of new reagents and synthetic strategies. For example, its derivatives could potentially be used as specialized reagents for the introduction of the thiocyanate group or other sulfur-containing moieties into organic molecules.
Future Research Directions and Emerging Trends in Thiocyanate Chemistry
Development of Enantioselective Synthesis Strategies for Chiral Oxo-Thiocyanates
The synthesis of chiral molecules is a cornerstone of modern medicinal and materials chemistry. For oxo-thiocyanates like 2-Methyl-3-oxobutyl thiocyanate (B1210189), the development of enantioselective methods is a key research frontier. While direct asymmetric thiocyanation of the carbon backbone is challenging, strategies are emerging that focus on related transformations.
One promising approach involves the enantioselective α-thiocyanation of carbonyl compounds. Research has demonstrated the potential of organocatalysis for the direct α-thiocyanation of cyclic β-ketoesters, which are structurally related to the target molecule researchgate.net. Future work could adapt these principles to the acyclic ketone system of 2-Methyl-3-oxobutyl thiocyanate, potentially using chiral phase-transfer catalysts or chiral amine catalysts to control the stereochemistry.
Another avenue involves the asymmetric difunctionalization of alkenes. A recently developed method combines organic photoredox and copper catalysis for the enantioselective amino- and oxycyanation of olefins. nih.gov This strategy, which generates chiral β-amino nitriles, could conceptually be extended to β-thiocyanato ketones. By modifying the nucleophile and catalyst system, it may be possible to develop a three-component reaction involving an alkene, a thiocyanate source, and an oxygen-based nucleophile to construct chiral oxo-thiocyanates with high enantioselectivity.
Table 1: Comparison of Potential Enantioselective Strategies
| Strategy | Catalyst Type | Potential Substrates | Key Challenge |
|---|---|---|---|
| Asymmetric α-Thiocyanation | Chiral Organocatalysts (e.g., Cinchona alkaloids) | β-Ketoesters, Ketones | Achieving high enantioselectivity in acyclic systems. |
| Alkene Difunctionalization | Photoredox/Copper Catalysis with Chiral Ligands | Alkenes, Dienes | Adapting the system from cyanation to thiocyanation. |
Catalyst Development for Enhanced Selectivity and Efficiency in Thiocyanation Reactions
Traditional methods for thiocyanation often rely on harsh reagents or stoichiometric oxidants. rsc.org Modern catalyst development aims to overcome these limitations by using milder conditions, improving regioselectivity, and employing more sustainable catalytic systems.
Photoredox catalysis has emerged as a powerful tool in this area. rsc.org Visible-light-promoted methods allow for the thiocyanation of various aromatic and heteroaromatic compounds using precursors like N-thiocyanatosaccharin or ammonium (B1175870) thiocyanate under mild conditions. rsc.orgnih.gov For a substrate like this compound, photocatalytic approaches could enable novel C-H functionalization reactions at positions remote from the existing functional groups, or facilitate its use in radical-mediated addition reactions. For instance, an organophotocatalytic strategy has been successfully used for the ring-opening functionalization of cycloalkanols to produce terminal keto thiocyanates. nih.govbit.edu.cn
Metal-free catalysis is another significant trend. Systems using iodine, nitrogen dioxide (NO2-), or potassium persulfate (K2S2O8) as catalysts or mediators with an inexpensive source like ammonium thiocyanate (NH4SCN) have been developed for the regioselective thiocyanation of electron-rich arenes and heterocycles. jchemlett.com These methods avoid the cost and toxicity associated with heavy metals and offer high efficiency under mild conditions. jchemlett.com
Table 2: Modern Catalytic Systems for Thiocyanation
| Catalyst System | Energy Source | Thiocyanate Source | Substrate Scope | Advantages |
|---|---|---|---|---|
| Organic Photocatalyst (e.g., Pyrylium Salt) | Visible Light | N-thiocyanatosaccharin | Cycloalkanols, Alkenes | Metal-free, mild conditions. nih.gov |
| Ag/TNT Photoredox Catalyst | Visible Light | Ammonium Thiocyanate | Anilines, Indoles, Pyrroles | Recyclable catalyst, high yields. rsc.org |
| NO2- / O2 | 15 °C | Ammonium Thiocyanate | Electron-rich Arenes | Mild conditions, uses O2 as terminal oxidant. jchemlett.com |
Exploration of this compound's Reactivity in Unconventional Reaction Media
Moving beyond traditional organic solvents, researchers are exploring unconventional media to enhance reaction rates, improve selectivity, and simplify purification processes. For a polar molecule like this compound, these alternative media could offer significant advantages.
Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, represents a solvent-free approach. acs.org This technique has been successfully applied to the thiocyanation of a wide range of aryl compounds, affording products in short reaction times without the need for bulk solvents. acs.org Investigating the synthesis or subsequent reactions of this compound under mechanochemical conditions could lead to more sustainable and efficient processes, potentially unlocking novel reactivity not observed in solution. acs.org
Ionic liquids are another promising medium. Their unique properties, such as low vapor pressure and high thermal stability, can be advantageous. Ionic liquids have been shown to be highly efficient reagents and media for nucleophilic substitution reactions to generate thiocyanates from sulfonate esters. organic-chemistry.org The tunable nature of ionic liquids could be exploited to optimize the solubility and reactivity of this compound in subsequent transformations.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, is revolutionizing chemical synthesis. nih.govthieme.de This technology is particularly well-suited for handling reactive intermediates and improving the safety and scalability of reactions. The synthesis of thiocyanates and their highly reactive isothiocyanate isomers can benefit significantly from this approach. nih.govresearchgate.net
Investigation of Novel Reactivity Patterns and Unexplored Transformations
The thiocyanate group is an ambident nucleophile, capable of reacting through either the sulfur or nitrogen atom, but its synthetic potential remains underutilized compared to other functional groups. nih.govnih.gov Future research will likely focus on uncovering new reactivity patterns for molecules like this compound.
Theoretical studies on the electronic structure and reactivity of thiocyanates can help predict and explain their behavior in nucleophilic substitution reactions, guiding synthetic investigations. nih.govrsc.org For example, computational analysis can predict whether reactions are likely to occur at the cyano carbon, the sulfur atom, or an aromatic ring, depending on the substrate's electronic properties. rsc.org
The presence of the ketone in this compound opens the door to intramolecular reactions. Acid- or base-catalyzed cyclization could lead to the formation of novel sulfur- and nitrogen-containing heterocyclic systems, which are valuable scaffolds in medicinal chemistry. The thiocyanate group can serve as a precursor to a wide array of other sulfur-containing functionalities, including thiols, disulfides, and thioethers, making it a versatile synthetic handle. chemrevlett.com Exploring its conversion under novel catalytic conditions could provide access to new classes of organosulfur compounds.
Q & A
Basic: What are the recommended synthetic routes for 2-methyl-3-oxobutyl thiocyanate, and how can intermediates be isolated?
Answer:
A common method involves reacting thiocyanate precursors with ketone-containing intermediates. For example, thiocyanate derivatives can be synthesized via nucleophilic substitution using hydrazonoyl halides in dimethylformamide (DMF) under basic conditions (e.g., KOH). Isolation of intermediates requires thin-layer chromatography (TLC) to monitor reaction progress, followed by column chromatography or recrystallization for purification . Key steps include:
Optimizing solvent polarity (e.g., DMF for solubility).
Controlling reaction time to avoid over-substitution.
Validating intermediate purity via mass spectrometry and elemental analysis.
Basic: How can the bonding mode of thiocyanate (SCN⁻) in this compound be determined experimentally?
Answer:
Fourier-transform infrared spectroscopy (FT-IR) is the primary method. The C≡N stretching frequency (~2050–2100 cm⁻¹) and C–S stretching (~750–860 cm⁻¹) differentiate between M–NCS (thiocyanato) and M–SCN (isothiocyanato) bonding modes. For example:
- A C≡N stretch at ~2060 cm⁻¹ suggests N-bound thiocyanate.
- A lower-frequency C–S stretch (~780 cm⁻¹) indicates S-bound coordination.
Comparative analysis with reference compounds and computational modeling (e.g., ReactLab Equilibria) enhances accuracy .
Advanced: How do kinetic instabilities in thiocyanate complexes affect equilibrium studies, and how can these be mitigated?
Answer:
Thiocyanate complexes, particularly with transition metals, often exhibit kinetic instability at high [SCN⁻]. A stopped-flow technique combined with global data analysis (e.g., ReactLab Equilibria) allows real-time monitoring of absorbance changes to calculate equilibrium constants (log K) and molar absorptivities. Steps include:
Conducting experiments at controlled ionic strength (e.g., 0.5 M).
Using rapid mixing to capture initial reaction spectra.
Applying multivariate curve resolution to deconvolute overlapping absorbance bands.
This approach minimizes errors from slow ligand exchange, yielding log K values ~1.5–2.0 for Fe(SCN)²⁺ complexes .
Advanced: What experimental strategies address contradictory data in thiocyanate quantification across analytical techniques?
Answer:
Contradictions arise from matrix effects (e.g., organic vs. aqueous phases) or interference from co-ions (e.g., ClO₄⁻). A tiered approach is recommended:
Primary validation : Use ion-selective electrodes (ISEs) or bulk optodes for real-time monitoring in aqueous systems .
Secondary confirmation : Employ HPLC with UV-Vis detection (λ = 220–240 nm) for complex matrices.
Statistical reconciliation : Apply ANOVA and post-hoc tests (e.g., Student–Newman–Keuls) to compare datasets, ensuring p < 0.05 significance .
Advanced: How does pH influence the stability of this compound in biological assays?
Answer:
Thiocyanates degrade under acidic conditions via hydrolysis or oxidation. For example:
- At pH < 4.0, rapid degradation occurs (t½ < 1 hr).
- At pH 4.5–7.0, stability improves significantly (t½ > 24 hr).
Methodology :
Prepare buffered solutions (e.g., phosphate buffer, pH 4.0–7.0).
Monitor degradation via LC-MS or UV kinetics.
Fit data to first-order kinetics: ln[C] = -kt + ln[C₀].
This is critical for in vitro studies to avoid false-negative results in antimicrobial or cytotoxicity assays .
Advanced: What mechanistic insights guide the design of thiocyanate-based bioactive compounds?
Answer:
Thiocyanates exhibit bioactivity via electrophilic interactions (e.g., Michael addition to cysteine residues). Key steps for optimizing activity:
Structure-activity relationship (SAR) : Modify the alkyl chain (e.g., 2-methyl-3-oxobutyl) to balance lipophilicity and electrophilicity.
In vitro validation : Test against target enzymes (e.g., thioredoxin reductase) using fluorogenic substrates.
Metabolic stability : Assess hepatic microsome clearance to predict in vivo half-life.
For example, allyl-thiocyanate derivatives show higher antimicrobial activity (MIC ~5–10 µM) compared to aromatic analogs .
Advanced: How can temporal degradation of thiocyanate derivatives be modeled in environmental or biological systems?
Answer:
Use compartmental pharmacokinetic models:
Input parameters : Hydrolysis rate (k₁), oxidation rate (k₂), and bioaccumulation factor (BAF).
Validation : Spiked recovery tests in matrices (e.g., serum, soil) with LC-MS/MS quantification.
Software tools : Berkeley Madonna or COPASI for simulating concentration-time profiles.
Studies show that this compound has a BAF of ~150 in aquatic organisms, necessitating ecotoxicity mitigation strategies .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
Personal protective equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles.
Ventilation : Use fume hoods for synthesis or weighing.
First aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for inhalation exposure.
Waste disposal : Neutralize with 10% NaOH before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
